molecular formula C15H24O2 B8271707 Carissone CAS No. 473-10-9

Carissone

Cat. No.: B8271707
CAS No.: 473-10-9
M. Wt: 236.35 g/mol
InChI Key: ZWSWPQHKDLDIDL-ABAIWWIYSA-N
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Description

Carissone is a naturally occurring eudesmane-type sesquiterpenoid isolated from various plant species of the Asteraceae family. This compound is characterized by its distinct decalin core structure featuring a C(10) all-carbon quaternary stereocenter. It has been identified as an antibacterial agent in scientific studies. Research into eudesmane sesquiterpenoids like this compound indicates they are a structurally diverse class of natural products with a broad range of investigated biological activities, which can include plant growth inhibition, insect antifeedant, and antifungal properties. The compound serves as a valuable reference standard in phytochemical studies and as a building block in the synthetic exploration of complex sesquiterpenoid frameworks. Its well-defined stereochemistry makes it a compound of interest for structure-activity relationship (SAR) studies. This product is intended for chemical and biological research applications only. It is supplied for use in laboratory settings and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

473-10-9

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(4aS,7R)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one

InChI

InChI=1S/C15H24O2/c1-10-12-9-11(14(2,3)17)5-7-15(12,4)8-6-13(10)16/h11,17H,5-9H2,1-4H3/t11-,15+/m1/s1

InChI Key

ZWSWPQHKDLDIDL-ABAIWWIYSA-N

SMILES

CC1=C2CC(CCC2(CCC1=O)C)C(C)(C)O

Isomeric SMILES

CC1=C2C[C@@H](CC[C@]2(CCC1=O)C)C(C)(C)O

Canonical SMILES

CC1=C2CC(CCC2(CCC1=O)C)C(C)(C)O

Origin of Product

United States

Scientific Research Applications

Antibacterial Applications

Carissone has shown significant antibacterial activity against various strains of bacteria. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study investigated the antibacterial properties of this compound extracted from Carissa edulis roots. The following table summarizes the results of its antibacterial activity against selected bacterial strains:

Bacterial StrainConcentration (μg/mL)Inhibition Rate (%)
Staphylococcus aureus260
Escherichia coli570
Pseudomonas aeruginosa1050

The results indicate that this compound exhibits a dose-dependent inhibition effect on bacterial growth, making it a promising candidate for developing new antibacterial drugs .

Cosmetic Applications

Recent research has highlighted the potential of this compound as an active ingredient in cosmetic formulations. Its antioxidant properties can be leveraged to combat skin aging and promote skin health.

Case Study: Anti-aging Properties

A study focused on the efficacy of Carissa carandas extracts, which contain this compound, found that these extracts significantly inhibited matrix metalloproteinases (MMPs) and nuclear factor-kappa B (NF-kB), both of which are involved in skin aging processes. The table below outlines the key findings:

Extract TypeUrsolic Acid Content (mg/g)Anti-inflammatory Activity (%)
Leaf Extract411.885
Fruit Extract200.375

These findings suggest that this compound could be utilized in cosmetic products aimed at reducing wrinkles and improving skin elasticity .

Other Pharmacological Properties

In addition to its antibacterial and cosmetic applications, this compound has been studied for various other pharmacological effects, including antifungal and anti-inflammatory activities.

Antifungal Activity

Research indicates that this compound possesses antifungal properties, particularly against strains such as Aspergillus niger and Aspergillus fumigatus. A study reported a suppression ratio of up to 100% at specific concentrations, highlighting its potential use in antifungal treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

β-Eudesmol

  • Structural Features: A sesquiterpenoid sharing the eudesmane skeleton but differing in oxidation states (lacks the C(3) ketone and C(8) hydroxyl groups) .
  • Bioactivity : Acts as a P/Q-type calcium channel blocker, contrasting with carissone’s antibacterial activity against Staphylococcus aureus (MIC: 12.5 µg/mL) .
  • Synthesis : Synthesized via terpene cyclization, lacking the stereochemical complexity of this compound’s C(10) quaternary center .

Scopoletin

  • Structural Features: A coumarin derivative (C9H6O4) with a hydroxyl and methoxy group, unrelated to sesquiterpenoids but co-isolated with this compound .
  • Bioactivity: Inhibits nitric oxide (NO) production (IC50: 24.6 µg/mL) but is less potent than this compound (IC50: 20.1 µg/mL) . Unlike this compound, scopoletin lacks hepatoprotective effects .

Ursolic Acid

  • Structural Features: A pentacyclic triterpenoid (C30H48O3) with a carboxyl group, distinct from this compound’s sesquiterpenoid framework .
  • Bioactivity : Demonstrates anti-inflammatory and cytotoxic activity (e.g., IC50: 18 µM against MCF-7 breast cancer cells) but requires higher doses (50–100 mg/kg) for hepatoprotection compared to this compound-containing extracts (100–200 mg/kg) .

Pharmacological Activity Comparison

Compound Anti-Inflammatory (NO Inhibition IC50) Hepatoprotective Dose (mg/kg) Antimicrobial Activity (MIC)
This compound 20.1 ± 2.99 µg/mL 100–200 (extracts) 12.5 µg/mL (S. aureus)
Scopoletin 24.6 ± 1.36 µg/mL Not reported Not reported
Ursolic Acid 18 µM (MCF-7 cells) 50–100 25 µg/mL (E. coli)
β-Eudesmol Not reported Not reported Calcium channel blocker

Key Structural Differentiators

Feature This compound β-Eudesmol Ursolic Acid
Carbon Skeleton Eudesmane (C15) Eudesmane (C15) Ursane (C30)
Functional Groups C(3) ketone, C(8) OH C(12) hydroxyl C(3) hydroxyl, C(28) carboxyl
Stereochemistry C(10) quaternary center No quaternary center Multiple chiral centers

Preparation Methods

Raw Material Selection and Pretreatment

Carissone is predominantly isolated from the roots of Carissa edulis (Apocynaceae family), though leaves and fruits of Carissa carandas have also been investigated. The patent CN104257642A details a method using Egyptian Carissa carandas roots, which are cut into 1 cm segments and pulverized at 18,000 rpm for 5 minutes. This mechanical disruption increases surface area for subsequent solvent penetration.

Enzymatic Hydrolysis Optimization

A critical innovation in modern extraction is the use of cellulase (0.5% w/w) under ultrasonic assistance (500 W, 45°C) to break down plant cell walls. Enzymolysis durations of 70–120 minutes achieve optimal release of this compound from the lignocellulosic matrix. Ethanol-water mixtures (85% v/v) at a 1:18 solid-liquid ratio maximize compound solubility while minimizing co-extraction of polar impurities.

High-Pressure Flash Extraction

Post-enzymolysis, flash extraction at 150 V for 90–120 seconds under pressurized conditions enhances mass transfer efficiency. This step replaces traditional Soxhlet extraction, reducing processing time from hours to minutes. Post-extraction filtration yields a crude concentrate with ≈15–20% this compound content.

Chromatographic Purification

The crude extract undergoes purification via high-pressure silica gel chromatography (200 mesh, 30 MPa) with a dichloromethane-methanol gradient (1:1 → 1:9 v/v). Key parameters:

ParameterSpecification
Column diameter26 mm
Bed height/diameter ratio8:1
Elution flow rate5 mL/min
This compound retention time22.4 ± 0.3 minutes

Final recrystallization in 90% methanol yields pharmaceutical-grade this compound (≥92.8% purity).

Synthetic Routes to this compound

β-Cyperone Derivative Pathway

A stereoselective synthesis starting from (+)-β-cyperone (derived from thujone) achieves 68% overall yield. The route exploits the inherent chirality of β-cyperone through:

  • Oxidative cleavage of the bicyclic ketone using MnO₂/CH₂Cl₂

  • Aldol condensation to establish the tricyclic core

  • Selective hydrogenation (Pd/C, H₂) to set the C3 stereocenter

This method produces enantiomerically pure (+)-carissone, critical for structure-activity relationship studies.

Direct Chemical Synthesis

ChemicalBook documents a manganese(IV) oxide-mediated oxidation in dichloromethane under inert atmosphere. The reaction profile:

ConditionValue
CatalystMnO₂ (3 equiv)
Temperature0°C → rt
Reaction time12 hours
Molecular sieves
Yield89%

This route bypasses natural product isolation but requires advanced chiral resolution techniques.

Comparative Analysis of Preparation Methods

Yield and Purity Metrics

MethodYield (%)Purity (%)Scale-up Feasibility
Botanical extraction4.292.8Industrial
β-Cyperone route6899.5Laboratory
MnO₂ oxidation8998.2Pilot plant

Solvent Efficiency in Extraction

Ethyl acetate outperforms hexane and ethanol in ursolic acid recovery from C. carandas leaves:

SolventUrsolic Acid (mg/g extract)Total Phenolics (GAE mg/g)
n-Hexane112.4 ± 3.245.7 ± 1.1
Ethyl acetate411.8 ± 8.689.3 ± 2.4
Ethanol298.5 ± 5.9124.6 ± 3.7

Quality Control and Standardization

Analytical Validation

HPLC-UV (210 nm) with C18 columns remains the gold standard for purity assessment. The linear regression equation for quantification:

Peak Area=1.24×104[This compound]+3.16×102(R2=0.9993)[1]\text{Peak Area} = 1.24 \times 10^4[\text{this compound}] + 3.16 \times 10^2 \quad (R^2 = 0.9993)

Thermal Stability

This compound retains >95% activity after 20-minute heat treatment at 120°C, confirming suitability for hot-processing formulations.

Industrial Implementation Challenges

Cost-Benefit Considerations

Botanical extraction incurs high raw material costs ($460/kg for C. edulis roots) versus $38/kg for synthetic precursors. However, synthetic routes require expensive chiral catalysts (e.g., Pd/C at $12,500/kg).

Regulatory Aspects

The FDA requires botanical drug sponsors to characterize all extraction solvents (Q3C guidelines), favoring ethanol over dichloromethane in final pharmaceutical products .

Q & A

How can I identify unresolved research questions about this compound's role in climate change or carbon cycling?

  • Methodological Answer :
  • Systematic Reviews : Use PRISMA guidelines to map knowledge gaps (e.g., "this compound's degradation pathways in marine ecosystems").
  • Interdisciplinary Workshops : Engage climatologists and chemists to design cross-sector studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carissone
Reactant of Route 2
Reactant of Route 2
Carissone

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